

Application Notes and Protocols for In Vivo Imaging of MB-07344

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Compound of Interest

Compound Name: MB-07344 sodium

Cat. No.: B12416847

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-07344 is a potent and selective agonist of the thyroid hormone receptor beta (TR β) with a binding affinity (K_i) of 2.17 nM.[1][2] Preclinical studies in rabbits, dogs, and monkeys have demonstrated its efficacy in lowering plasma cholesterol, an effect that is additive when used in combination with statins.[1][2][3] The therapeutic potential of MB-07344 lies in its ability to selectively activate TR β , which is highly expressed in the liver, thereby modulating genes involved in cholesterol and lipid metabolism.[4][5]

These application notes provide a comprehensive overview of recommended in vivo imaging techniques to study the pharmacokinetics, pharmacodynamics, and efficacy of MB-07344 in preclinical models. The protocols detailed below are designed to enable researchers to visualize drug distribution, target engagement, and downstream metabolic effects, providing critical data for drug development programs.

I. Pharmacokinetic Studies: Visualizing Biodistribution with Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality ideal for non-invasively tracking the whole-body distribution of a drug candidate.[6][7][8][9] By

radiolabeling MB-07344 with a positron-emitting isotope, its uptake and clearance from various organs, particularly the liver, can be dynamically monitored.

Application Note: PET Imaging of [^{18}F]MB-07344

This application note describes the use of PET imaging to determine the biodistribution and pharmacokinetics of MB-07344 in a small animal model.

Objective: To quantify the in vivo distribution of [^{18}F]MB-07344, with a focus on liver uptake and retention, and to calculate key pharmacokinetic parameters.

Key Parameters Measured:

- Standardized Uptake Value (SUV) in major organs (liver, heart, kidney, brain, muscle)
- Time-activity curves (TACs) for each organ
- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) in blood and tissues

Parameter	Description	Typical Units
SUVmax	Maximum Standardized Uptake Value in a region of interest	g/mL
SUVmean	Mean Standardized Uptake Value in a region of interest	g/mL
Tmax	Time to reach maximum concentration	minutes
AUC	Area under the time-activity curve	(g/mL)*min

Experimental Protocol: PET Imaging with [^{18}F]MB-07344 in Mice

Materials:

- [^{18}F]MB-07344 (custom radiolabeled)
- Small animal PET/CT scanner
- Anesthesia system (e.g., isoflurane)
- Animal handling equipment
- Saline for injection
- Animal model (e.g., C57BL/6 mice)

Procedure:

- Animal Preparation:
 - Fast mice for 4-6 hours prior to imaging to reduce metabolic variability.
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the anesthetized mouse on the scanner bed with temperature monitoring.
- Radiotracer Administration:
 - Administer a bolus injection of [^{18}F]MB-07344 (typically 3.7-7.4 MBq) via the tail vein.
- Image Acquisition:
 - Perform a dynamic PET scan for 60-90 minutes immediately following injection.
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis:
 - Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
 - Co-register PET and CT images.

- Draw regions of interest (ROIs) on major organs (liver, heart, kidneys, brain, muscle) guided by the CT images.
- Generate time-activity curves (TACs) for each ROI.
- Calculate SUVmax and SUVmean for each organ at various time points.
- Perform pharmacokinetic modeling on the blood and tissue TACs to derive relevant parameters.

II. Pharmacodynamic Studies: Assessing Target Engagement with Bioluminescence Imaging (BLI)

Bioluminescence imaging (BLI) is a powerful and sensitive technique for monitoring gene expression *in vivo*.^{[10][11][12][13]} To assess the target engagement and transcriptional activity of MB-07344, a reporter gene assay can be employed where the expression of a luciferase reporter is driven by a thyroid hormone response element (TRE).

Application Note: TRE-Luciferase Reporter Assay for MB-07344 Activity

This application note details a method to non-invasively monitor the activation of the TR β signaling pathway by MB-07344 in living animals.

Objective: To quantify the dose-dependent and time-dependent activation of TRE-mediated gene transcription by MB-07344 in the liver.

Key Parameters Measured:

- Bioluminescent signal intensity (photons/second)
- Fold-change in luciferase activity relative to vehicle control
- EC₅₀ for TR β activation *in vivo*

Parameter	Description	Typical Units
Bioluminescence	Photon flux from the region of interest	photons/sec/cm ² /sr
Fold Induction	Ratio of bioluminescence in treated vs. vehicle animals	Dimensionless
EC ₅₀	Concentration of MB-07344 that produces 50% of the maximal response	mg/kg

Experimental Protocol: In Vivo BLI with a TRE-Luciferase Reporter Mouse Model

Materials:

- Transgenic mice expressing a TRE-driven luciferase reporter (e.g., hydrodynamic tail vein injection of a TRE-luciferase plasmid)
- MB-07344
- Vehicle control (e.g., saline, DMSO/saline)
- D-luciferin substrate
- In vivo imaging system (IVIS) or similar
- Anesthesia system

Procedure:

- Animal and Compound Preparation:
 - Use transgenic mice with stable expression of the TRE-luciferase reporter, primarily in the liver.
 - Prepare serial dilutions of MB-07344 in the appropriate vehicle.

- Compound Administration:
 - Administer MB-07344 or vehicle to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection).
- Bioluminescence Imaging:
 - At selected time points post-administration (e.g., 4, 8, 24 hours), anesthetize the mice.
 - Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.[\[14\]](#)
 - Wait for substrate distribution (typically 10-15 minutes).
 - Acquire bioluminescent images using the IVIS.
- Data Analysis:
 - Define a region of interest (ROI) over the liver area.
 - Quantify the bioluminescent signal (average radiance) within the ROI for each mouse.
 - Calculate the fold-change in signal intensity for MB-07344-treated groups relative to the vehicle control group.
 - Plot dose-response curves to determine the in vivo EC₅₀.

III. Efficacy Studies: Monitoring Metabolic Changes with PET/MR Imaging

To assess the therapeutic efficacy of MB-07344, it is crucial to visualize its effects on cholesterol and lipid metabolism. Hybrid PET/MR imaging offers the advantage of combining highly sensitive metabolic information from PET with the excellent soft-tissue contrast and anatomical detail of MRI.

Application Note: PET/MR Imaging of Hepatic Lipid Metabolism

This application note describes a multimodal imaging approach to evaluate the impact of MB-07344 treatment on hepatic lipid content and metabolism.

Objective: To non-invasively quantify changes in liver fat content and fatty acid uptake in response to MB-07344 treatment in a model of hypercholesterolemia or non-alcoholic fatty liver disease (NAFLD).

Key Parameters Measured:

- Proton density fat fraction (PDFF) from MRI
- Hepatic uptake of a radiolabeled fatty acid analog (e.g., [^{18}F]FTHA)

Parameter	Description	Typical Units
PDFF	Proton Density Fat Fraction, a measure of tissue fat content	%
[^{18}F]FTHA Uptake	Standardized Uptake Value of the fatty acid analog in the liver	g/mL

Experimental Protocol: Longitudinal PET/MR Imaging in a Diet-Induced Obesity Mouse Model

Materials:

- Animal model of hypercholesterolemia or NAFLD (e.g., mice on a high-fat diet)
- MB-07344 and vehicle
- PET/MR scanner
- Anesthesia system
- [^{18}F]FTHA (14(R,S)-[^{18}F]fluoro-6-thia-heptadecanoic acid) or similar fatty acid tracer

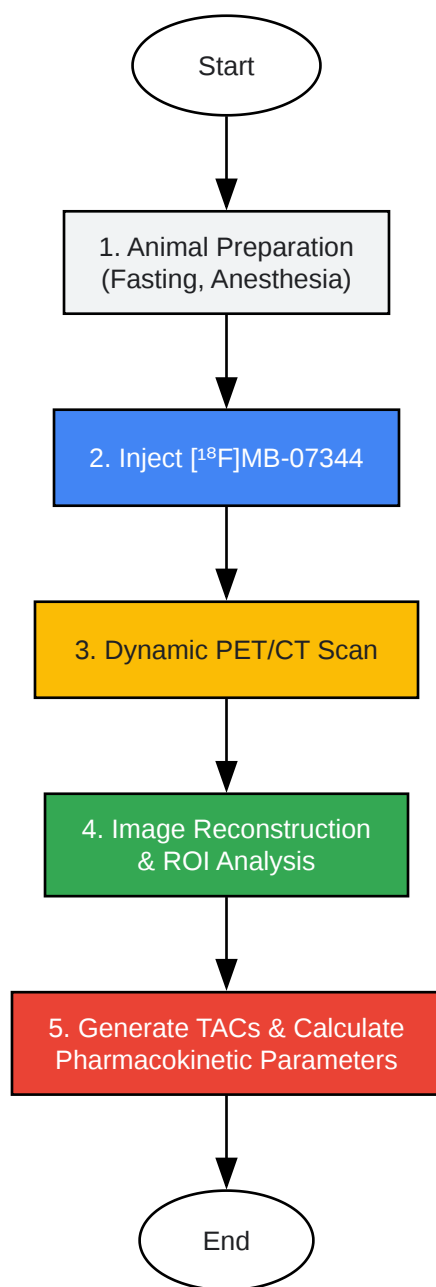
Procedure:

- Baseline Imaging:
 - Prior to treatment, perform baseline PET/MR imaging on all animals.
 - MRI: Acquire multi-echo Dixon sequences of the abdomen to calculate PDFF maps of the liver.
 - PET: Administer [^{18}F]FTHA and perform a dynamic PET scan to measure hepatic fatty acid uptake.
- Treatment:
 - Treat animals daily with MB-07344 or vehicle for a specified period (e.g., 2-4 weeks).
- Follow-up Imaging:
 - Repeat the PET/MR imaging protocol at the end of the treatment period.
- Data Analysis:
 - MRI: Calculate the mean PDFF for the entire liver from the MRI data at baseline and follow-up.
 - PET: Calculate the mean SUV of [^{18}F]FTHA in the liver at baseline and follow-up.
 - Compare the changes in PDFF and [^{18}F]FTHA uptake between the MB-07344-treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

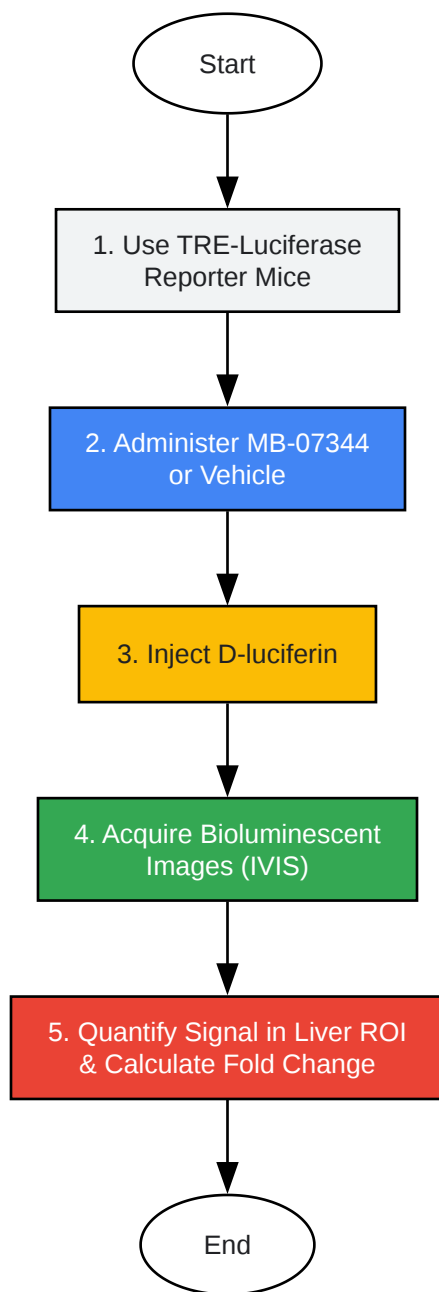
To provide a clear visual representation of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of MB-07344 in hepatocytes.



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Caption: Experimental workflow for PET imaging of [18F]MB-07344.



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Caption: Workflow for BLI-based target engagement studies.

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